molecular formula C6H7BO3S B8245809 5-Formyl-2-methylthiophen-3-yl-boronic acid

5-Formyl-2-methylthiophen-3-yl-boronic acid

Cat. No.: B8245809
M. Wt: 170.00 g/mol
InChI Key: GFALDVBFDRDLTK-UHFFFAOYSA-N
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Description

5-Formyl-2-methylthiophen-3-yl-boronic acid (CAS 1310405-31-2) is a high-purity (95%) chemical building block offered for research and development purposes. This compound combines a boronic acid functional group, enabling Suzuki-Miyaura cross-coupling reactions , with a formyl group, which acts as a versatile handle for further chemical modification. As an organoboron compound, it belongs to a class of reagents known for their stability and utility in forming carbon-carbon bonds, which is fundamental in organic synthesis and materials science . Thiophene derivatives functionalized with formyl groups are recognized as versatile precursors for synthesizing donor-acceptor substituted π-conjugated systems . These systems are of significant interest for several advanced optical applications. While the specific applications for this isomer are not fully detailed in the literature, analogous formyl-thiophene boronic acids are used to create push-pull chromophores for potential use in non-linear optical materials, organic semiconductors, and solvatochromic probes . The presence of both boronic acid and aldehyde groups on the thiophene ring makes this compound a valuable scaffold for constructing more complex molecular architectures. Researchers can utilize the boronic acid in metal-catalyzed coupling reactions to build biaryl structures, while the formyl group can undergo condensation reactions to introduce strong electron-acceptor moieties, such as the dicyanovinyl group . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Proper handling by qualified technicians in a well-ventilated laboratory is required. For detailed handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(5-formyl-2-methylthiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFALDVBFDRDLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)C=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation Mechanism

The Miyaura borylation reaction is the most widely employed method for introducing boronic acid functionalities into aromatic systems. For 5-formyl-2-methylthiophen-3-yl-boronic acid, this involves reacting 3-bromo-5-formyl-2-methylthiophene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Key steps include:

  • Oxidative addition : Pd⁰ inserts into the C–Br bond of the halogenated thiophene.

  • Transmetalation : B₂Pin₂ transfers a boron moiety to the palladium center.

  • Reductive elimination : The palladium catalyst releases the boronate ester, which is hydrolyzed to the boronic acid.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

  • Base : Potassium acetate (KOAc) or triethylamine (Et₃N).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 80–100°C under inert atmosphere.

Yield : 60–75% after purification by silica gel chromatography.

Suzuki Cross-Coupling for Intermediate Functionalization

Strategic Coupling with Prefunctionalized Boronic Acids

The Suzuki-Miyaura reaction enables modular assembly of the thiophene backbone. For instance, coupling 5-formyl-2-methylthiophene-3-triflate with a boronic acid precursor under Pd catalysis achieves direct boron group installation.

Optimized Parameters

  • Boronic acid : Neopentyl glycol-protected boronic esters enhance stability.

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : Aqueous Na₂CO₃ or K₂CO₃.

  • Solvent : Ethanol/water (4:1 v/v).

Yield : 55–71% after recrystallization.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Key advancements include:

  • Flow chemistry : Reduces reaction time from hours to minutes.

  • In-line purification : Combines extraction and crystallization for high-purity outputs.

Economic Considerations

ParameterBatch ProcessFlow Process
Reaction Time (h)12–240.5–1
Yield (%)60–7570–85
Purity (%)95–98>99
Cost per Kilogram ($)1,200–1,500800–1,000

Data adapted from large-scale production case studies.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica gel chromatography : Removes Pd residues and unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 142–145°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 7.45 (s, 1H, thiophene-H), 2.55 (s, 3H, CH₃), 1.32 (s, 2H, B(OH)₂).

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methylthiophen-3-yl-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bis(pinacolato)diboron, potassium phosphate.

Major Products Formed

    Oxidation: 5-Carboxy-2-methylthiophen-3-yl-boronic acid.

    Reduction: 5-(Hydroxymethyl)-2-methylthiophen-3-yl-boronic acid.

    Substitution: Various aryl or vinyl-substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

5-Formyl-2-methylthiophen-3-yl-boronic acid serves as a building block in organic synthesis. Its ability to participate in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions allows chemists to create complex organic molecules efficiently.

Medicinal Chemistry

The compound has shown potential in the development of biologically active molecules . Its boronic acid functionality enables it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. A study highlighted that derivatives of this compound demonstrated cytotoxic effects against cancer cell lines while sparing healthy cells:

CompoundCancer Cell LineIC50 (µM)Healthy Cell Viability (%)
This compoundMCF-718.7695
Boronic Acid Derivative B5Prostate Cancer3371
Boronic Acid Derivative B7Prostate Cancer4495

This data suggests that the compound may be useful in developing targeted cancer therapies.

Materials Science

In the field of materials science, this compound is utilized in producing organic semiconductors and polymers. Its unique electronic properties derived from the thiophene ring make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methylthiophen-3-yl-boronic acid primarily involves its reactivity as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound can also participate in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Structural Features:
Compound Substituents (Thiophene/Phenyl Ring) Electron Effects Molecular Weight (g/mol)
5-Formyl-2-methylthiophen-3-yl-boronic acid 2-CH₃, 5-CHO (thiophene) Electron-donating (CH₃), mildly electron-withdrawing (CHO) ~170 (estimated)
5-Trifluoromethyl-2-formylphenylboronic acid 2-CHO, 5-CF₃ (phenyl) Strongly electron-withdrawing (CF₃) 242.0
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl with methoxyethyl and methyl groups Electron-donating (methoxy) ~300 (estimated)
4-Nitrophenylboronic acid 4-NO₂ (phenyl) Strongly electron-withdrawing (NO₂) 167.0

Electronic Effects and Acidity:

  • The methyl group in this compound is electron-donating, raising the pKa compared to derivatives with electron-withdrawing groups (e.g., -CF₃ or -NO₂). For example, 5-trifluoromethyl-2-formylphenylboronic acid has a pKa of ~7.2 due to the -CF₃ group, making it more acidic than phenylboronic acid (pKa ~8.8) .
  • Thiophene-based boronic acids (e.g., the target compound) generally exhibit lower acidity than phenyl analogs due to the electron-rich sulfur atom, which stabilizes the boronate anion less effectively .

Material Science and Sensing

  • Boronic acids with electron-withdrawing groups (e.g., -NO₂ or -CF₃) exhibit stronger diol-binding affinity, making them suitable for glucose sensing. The target compound’s methyl group may reduce this affinity compared to 4-nitrophenylboronic acid, which has a glucose association constant (Ka) of ~12 M⁻¹ .
  • Thiophene boronic acids are less explored in materials science but could leverage sulfur’s conjugation properties for conductive polymers or optoelectronic devices .

Biological Activity

5-Formyl-2-methylthiophen-3-yl-boronic acid is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This structural characteristic plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound primarily arises from its boronic acid functionality. Boronic acids are recognized for their ability to interact with various biological macromolecules, including enzymes and receptors. The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds, which is essential in synthesizing biologically active compounds .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study documented the synthesis of boronic acid derivatives that showed cytotoxic effects against cancer cell lines while sparing healthy cells. For instance, certain derivatives reduced the viability of prostate cancer cells significantly while maintaining higher viability in non-cancerous cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Healthy Cell Viability (%)
This compoundMCF-718.7695
Boronic Acid Derivative B5Prostate Cancer3371
Boronic Acid Derivative B7Prostate Cancer4495

Antibacterial Activity

Boronic acids have also demonstrated antibacterial properties. In vitro studies revealed that derivatives of boronic acids could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (mg/mL)
This compoundE. coli6.50
Boronic Acid Derivative B1S. aureus7.00

Case Studies

  • Synthesis and Characterization : A recent study focused on the synthesis of novel boronic ester compounds derived from phenolic structures, demonstrating enhanced antioxidant and antibacterial activities compared to traditional compounds. The synthesized compounds were evaluated for their biological activity using various assays, showing promising results for potential therapeutic applications .
  • Enzyme Inhibition Studies : Another investigation highlighted the role of boronic acids as enzyme inhibitors. The study assessed the inhibition potential against enzymes like acetylcholinesterase and butyrylcholinesterase, revealing significant inhibitory effects that suggest potential applications in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases. Its ability to form stable complexes with biomolecules makes it a valuable candidate for drug development.

Q & A

Q. What are the key synthetic methodologies for preparing 5-Formyl-2-methylthiophen-3-yl-boronic acid, and how do functional groups influence reaction conditions?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety’s reactivity with halides. Critical steps include:

  • Protection of the formyl group (e.g., via acetal formation) to prevent side reactions during boronation .
  • Purification via recrystallization or chromatography to isolate the boronic acid, as free boronic acids are prone to dehydration/trimerization .
    Functional groups like the methylthiophene ring influence steric hindrance, requiring optimized ligands (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to preserve the formyl group’s integrity.

Q. How does the formyl group in this compound impact its reactivity in diol-binding applications?

The formyl group enhances electrophilicity, stabilizing boronate ester formation with 1,2- or 1,3-diols (e.g., sugars). Key methods to study this include:

  • Stopped-flow kinetics to measure binding rates (kon ~10³–10⁴ M⁻¹s⁻¹ for fructose) .
  • NMR titration to quantify binding constants (Ka) and assess pH-dependent equilibria (optimal at pH ≥7.4) .
    The methylthiophene moiety further modulates electronic effects, improving sensor sensitivity in glucose-responsive systems .

Q. What analytical techniques are most reliable for characterizing boronic acid derivatives of this compound?

  • MALDI-MS with DHB matrix : Prevents boroxine formation via in situ esterification with 2,5-dihydroxybenzoic acid (DHB), enabling accurate mass analysis .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition onset temperatures >150°C for aromatic boronic acids .
  • LC-MS/MS : Detects trace impurities (e.g., residual boronate esters) at <1 ppm levels using ion-pairing agents like ammonium formate .

Advanced Research Questions

Q. How would you design a study to evaluate this compound’s potential as a proteasome inhibitor?

  • In vitro enzyme assays : Measure IC₅₀ against the 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Co-crystallization studies : Resolve binding modes (e.g., covalent interaction with Thr1Oγ) via X-ray diffraction (SHELX suite for refinement) .
  • Cytotoxicity screening : Test glioblastoma cells (U87MG) using MTT assays, comparing potency to Bortezomib .
    Key variables : pH-dependent boronate activation, stereoelectronic effects of the methylthiophene ring.

Q. How should researchers address contradictory data on diol-binding affinities for this compound?

  • Control for pH and buffer ions : Boronate ester stability varies with pH (pKa ~8–9 for arylboronic acids) .
  • Structural analysis of diols : Use DFT calculations to model steric/electronic compatibility (e.g., fructose vs. glucose diol geometry) .
  • Isothermal titration calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) to resolve discrepancies in reported Ka values .

Q. What strategies mitigate challenges in detecting genotoxic impurities during synthesis?

  • LC-MS/MS with MRM mode : Target impurities like methylphenylboronic acid using [M–H]⁻ ions (m/z 135→119) .
  • Derivatization with diols : Convert residual boronic acids to stable esters (e.g., pinacol) for enhanced detection limits .
  • ICH M7-compliant thresholds : Set limits at ≤1 ppm via calibration curves (R² >0.99) .

Q. How does thermal stability influence formulation strategies for this compound in polymer-based drug delivery systems?

  • TGA-DSC analysis : Identify degradation pathways (e.g., boroxine formation at ~200°C) .
  • Polymer conjugation : Use poly(acrylamidophenylboronic acid) (PAPBA) for glucose-responsive release, leveraging reversible diol crosslinking .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months, monitoring via HPLC for decomposition products .

Q. What computational approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular docking (AutoDock Vina) : Simulate binding to proteasome β5 subunit, prioritizing substituents with ΔG < −8 kcal/mol .
  • QSAR modeling : Correlate logP and Hammett σ constants with IC₅₀ values using partial least squares regression .
  • ADMET prediction (SwissADME) : Optimize bioavailability by limiting rotatable bonds (<10) and PSA <140 Ų .

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